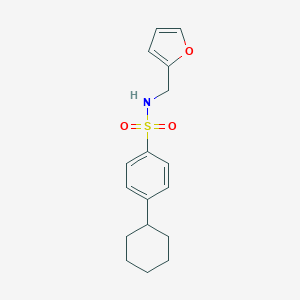
4-cyclohexyl-N-(2-furylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyclohexyl-N-(2-furylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine and pharmacology. This compound belongs to the class of sulfonamide compounds and has a molecular formula of C19H23NO3S. In
Applications De Recherche Scientifique
4-cyclohexyl-N-(2-furylmethyl)benzenesulfonamide has been studied for its potential applications in the treatment of various diseases. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been shown to have potential as an anticancer agent.
Mécanisme D'action
The exact mechanism of action of 4-cyclohexyl-N-(2-furylmethyl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase enzymes, which play a crucial role in the production of prostaglandins. Prostaglandins are responsible for inducing inflammation, pain, and fever in the body. By inhibiting the activity of these enzymes, 4-cyclohexyl-N-(2-furylmethyl)benzenesulfonamide can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
Studies have shown that 4-cyclohexyl-N-(2-furylmethyl)benzenesulfonamide can reduce the levels of inflammatory cytokines in the body, such as interleukin-1β and tumor necrosis factor-α. Additionally, it has been found to inhibit the proliferation of cancer cells in vitro. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-cyclohexyl-N-(2-furylmethyl)benzenesulfonamide in lab experiments is its potential as an anti-inflammatory and analgesic agent. This makes it useful for studying the mechanisms of inflammation and pain in the body. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 4-cyclohexyl-N-(2-furylmethyl)benzenesulfonamide. One area of interest is its potential as an anticancer agent. More research is needed to fully understand its effects on cancer cells and its potential as a cancer treatment. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
Conclusion:
In conclusion, 4-cyclohexyl-N-(2-furylmethyl)benzenesulfonamide is a chemical compound that has potential applications in the field of medicine and pharmacology. Its anti-inflammatory, analgesic, and antipyretic properties make it useful for studying the mechanisms of inflammation and pain in the body. Additionally, it has potential as an anticancer agent. However, more research is needed to fully understand its effects and potential applications.
Méthodes De Synthèse
The synthesis of 4-cyclohexyl-N-(2-furylmethyl)benzenesulfonamide involves the reaction between 4-cyclohexylbenzenesulfonyl chloride and 2-furylmethylamine. This reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain the final compound.
Propriétés
Nom du produit |
4-cyclohexyl-N-(2-furylmethyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C17H21NO3S |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
4-cyclohexyl-N-(furan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c19-22(20,18-13-16-7-4-12-21-16)17-10-8-15(9-11-17)14-5-2-1-3-6-14/h4,7-12,14,18H,1-3,5-6,13H2 |
Clé InChI |
GTZXBAQBBUAQLQ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3 |
SMILES canonique |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B261591.png)
![ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B261593.png)
![4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B261594.png)
![N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B261610.png)
![(2Z,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B261614.png)
![N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide](/img/structure/B261616.png)





![4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether](/img/structure/B261643.png)
![1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B261645.png)